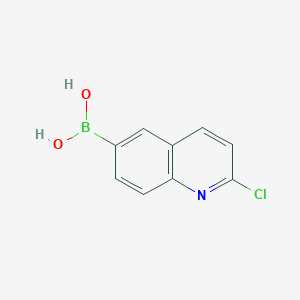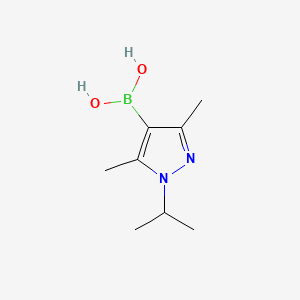amine hydrochloride CAS No. 2866354-37-0](/img/structure/B13465816.png)
[(5-Chlorofuran-2-yl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorofuran-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H8ClNO·HCl It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom at the 5-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorofuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-chlorofurfural with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chlorofurfural and methylamine.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-25°C.
Procedure: 5-chlorofurfural is added to a solution of methylamine in the solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of (5-Chlorofuran-2-yl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chlorofuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted furans.
Wissenschaftliche Forschungsanwendungen
(5-Chlorofuran-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Chlorofuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chlorofuran-2-yl)methylamine hydrochloride
- (5-Chlorofuran-2-yl)methylamine hydrochloride
Uniqueness
(5-Chlorofuran-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the furan ring and the presence of a methylamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
2866354-37-0 |
|---|---|
Molekularformel |
C6H9Cl2NO |
Molekulargewicht |
182.04 g/mol |
IUPAC-Name |
1-(5-chlorofuran-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClNO.ClH/c1-8-4-5-2-3-6(7)9-5;/h2-3,8H,4H2,1H3;1H |
InChI-Schlüssel |
DYWHHYCEKPXJRM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(O1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)





amine hydrochloride](/img/structure/B13465782.png)

![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)

